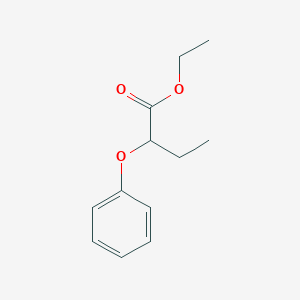

Ethyl 2-phenoxybutanoate

Description

Structure

3D Structure

Properties

CAS No. |

56149-37-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-phenoxybutanoate |

InChI |

InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

IHASFDBVENKSHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Ethyl 2-oxo-4-phenylbutanoate, a key chemical intermediate in various synthetic applications, most notably in the pharmaceutical industry. It has come to our attention that this compound is sometimes referred to by other names, and it is highly probable that the query "Ethyl 2-phenoxybutanoate" is a misnomer for the compound detailed herein. This guide will address the nomenclature, chemical properties, synthesis, applications, and safety protocols associated with Ethyl 2-oxo-4-phenylbutanoate to provide a complete and authoritative resource for researchers and industry professionals.

Chemical Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research and development. This section provides the standard identifiers for Ethyl 2-oxo-4-phenylbutanoate.

CAS Number

The Chemical Abstracts Service (CAS) registry number, a unique identifier for chemical substances, for Ethyl 2-oxo-4-phenylbutanoate is 64920-29-2 .[1][2][3][4][5][6][7]

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-oxo-4-phenylbutanoate .[1]

Synonyms

This compound is also known by several other names in literature and commerce, including:

-

Ethyl benzylpyruvate[4]

-

4-Phenyl-2-oxobutyric acid ethyl ester[4]

-

Ethyl 4-phenyl-2-oxobutanoate[4]

-

Keto Ester[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| Molecular Formula | C12H14O3 | [7] |

| Molecular Weight | 206.24 g/mol | [1][2][3][4] |

| Appearance | Pale yellow or yellow liquid | [8][9] |

| Boiling Point | 132 °C at 2 mmHg | [5] |

| Density | 1.091 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.504 | [5] |

| Flash Point | 113 °C (closed cup) | [8] |

| Solubility | Low solubility in water. Soluble in organic solvents like toluene. | [9] |

Synthesis of Ethyl 2-oxo-4-phenylbutanoate

The synthesis of Ethyl 2-oxo-4-phenylbutanoate can be achieved through various methods. This section details a common and effective laboratory-scale synthesis.

Synthesis via Grignard Reaction

A prevalent method for the preparation of Ethyl 2-oxo-4-phenylbutanoate involves a Grignard reaction.[9][10] This pathway offers a high yield and is a staple in organic synthesis.

Workflow of Grignard Synthesis:

Caption: Grignard synthesis of Ethyl 2-oxo-4-phenylbutanoate.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a dry, nitrogen-purged flask, magnesium turnings are activated. A solution of β-bromoethylbenzene in a dry ether solvent (such as tetrahydrofuran or methyl tert-butyl ether) is added dropwise to initiate the formation of the Grignard reagent (phenethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.[9]

-

Acylation Reaction: The freshly prepared Grignard reagent is then slowly added to a solution of diethyl oxalate at a low temperature. This step forms a Grignard complex.[9]

-

Hydrolysis: The reaction mixture is then quenched with a cold, dilute acid (e.g., 10% hydrochloric acid) to hydrolyze the Grignard complex.[9]

-

Workup and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Ethyl 2-oxo-4-phenylbutanoate.[9]

Synthesis via Esterification

An alternative route involves the direct esterification of 2-oxo-4-phenylbutyric acid.

Workflow of Esterification Synthesis:

Sources

- 1. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 64920-29-2|Ethyl 2-oxo-4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

- 6. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

Thermogravimetric Characterization of Ethyl 2-phenoxybutanoate

A Technical Framework for Stability & Volatility Profiling[1]

Executive Summary

Ethyl 2-phenoxybutanoate (CAS: 2444-36-2 analog/derivative) represents a critical structural motif in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and phenoxy herbicide intermediates.[1] In drug development, the thermal profile of such liquid intermediates is paramount for establishing process safety limits, purification protocols (distillation), and pre-formulation stability.

This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of Ethyl 2-phenoxybutanoate.[1] Unlike solid-state pharmaceuticals where melting and hydrate loss are primary concerns, this compound—likely a high-boiling liquid—presents a specific challenge: distinguishing between evaporation (physical transition) and degradation (chemical bond scission). The protocols detailed below prioritize the decoupling of these two mechanisms to ensure accurate kinetic modeling and safety assessment.

Chemical Profile & Thermal Predictions

Before initiating TGA, the operator must understand the theoretical thermal envelope of the analyte to design the heating program effectively.

| Property | Value / Prediction | Technical Implication for TGA |

| Molecular Formula | MW ~208.25 g/mol indicates moderate volatility.[1] | |

| Predicted Boiling Point | 250°C – 300°C (at 760 mmHg) | Mass loss < 200°C is likely residual solvent or moisture. Main mass loss will occur in this range. |

| Functional Groups | Ethyl Ester, Phenoxy Ether | Ester Pyrolysis: Potential elimination mechanism (Chugaev-type) at >350°C if evaporation is suppressed. Ether Linkage: Generally stable up to ~400°C under |

| Physical State | Liquid (Standard Ambient) | Requires hermetic or pinhole pans to prevent premature evaporation during equilibration. |

Core Methodology: Experimental Protocols

The following protocols are designed to validate the thermal stability window. The choice of crucible type is the single most critical variable when analyzing semi-volatile liquids like Ethyl 2-phenoxybutanoate.[1]

3.1 Instrument Configuration

-

Instrument: High-sensitivity TGA (e.g., TA Instruments Discovery Series or Mettler Toledo TGA/DSC).

-

Purge Gas: Nitrogen (

) at 40-60 mL/min (Balance purge) and 20-40 mL/min (Sample purge).-

Reasoning:

prevents oxidative degradation, allowing the observation of intrinsic thermal stability and physical evaporation.

-

-

Temperature Calibration: Indium (

) and Aluminum (

3.2 Protocol A: Volatility & Boiling Point Determination (Open Pan)

Use this protocol to determine the practical evaporation rate and approximate boiling point under atmospheric pressure.

-

Crucible: 40

Aluminum pan, OPEN (no lid). -

Sample Mass: 10–15 mg (Higher mass minimizes surface-area-to-volume ratio effects).[1]

-

Method:

-

Equilibrate at

. -

Ramp

to

-

-

Expected Output: A smooth, continuous weight loss curve starting near

and reaching 0% mass (100% loss) near the boiling point. -

Metric:

(extrapolated onset) roughly correlates to the boiling point, but is rate-dependent.

3.3 Protocol B: Stability & Decomposition Kinetics (Pinhole Pan)

Critical for Drug Development: This protocol suppresses evaporation to measure the chemical stability of the molecule.

-

Crucible: 40

Aluminum pan with Hermetic Lid . -

Modification: Laser-drilled pinhole (

diameter) in the lid. -

Theory: The pinhole creates a "self-generated atmosphere" where the partial pressure of the analyte vapor inside the pan equals the total pressure (

). This suppresses evaporation until the boiling point is reached, shifting the physical mass loss curve to higher temperatures. -

Method:

-

Equilibrate at

. -

Ramp

to

-

-

Interpretation: If a mass loss step is observed before the boiling point (determined in Protocol A), it indicates chemical decomposition (e.g., decarboxylation).

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for selecting the appropriate TGA mode based on the research question.

Figure 1: Decision matrix for TGA experimental design, contrasting volatility profiling (Open Pan) vs. stability assessment (Pinhole Pan).

Data Interpretation & Causality

Synthesizing the data from the protocols above requires distinguishing between Physical and Chemical events.

5.1 Differentiating Evaporation from Decomposition

For Ethyl 2-phenoxybutanoate, the signals can overlap. Use the Derivative Thermogravimetry (DTG) signal (

| Signal Characteristic | Evaporation (Physical) | Decomposition (Chemical) |

| DTG Peak Shape | Broad, asymmetric (tailing towards low T).[1] | Sharp, symmetric, often multi-modal. |

| Residue ( | ~0% (Complete volatilization). | >0% (Char formation, carbonization). |

| Effect of Pan Type |

5.2 Kinetic Analysis (Advanced)

To determine the shelf-life or process stability, calculate the Activation Energy (

-

Method: Run Protocol B (Pinhole) at three heating rates (

): 2, 5, and 10 -

Calculation: Apply the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) isoconversional method.[1]

-

Plot

vs -

The slope of the line is proportional to

.[1] -

Significance: A high

(>100 kJ/mol) implies a stable covalent bond breaking event. A low

-

Visualization: Signal Interpretation Logic

Figure 2: Logic flow for interpreting TGA mass loss events for Ethyl 2-phenoxybutanoate.

References

-

Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for TGA methodology).

-

ASTM E1131-08 . (2014).[1] Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Link

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19.[1] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 562087, Ethyl 2-oxo-4-phenylbutanoate. (Used for comparative physicochemical properties of phenoxy/phenyl esters). Link

- Price, D.M., et al. (2000). Vapor pressure determination by thermogravimetry. Thermochimica Acta, 348, 19-25. (Source for pinhole method theory).

Sources

Methodological & Application

High-Purity Synthesis of Ethyl 2-phenoxybutanoate via Modified Williamson Etherification

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl 2-phenoxybutanoate (CAS: 24450-97-7). Unlike standard Williamson ether syntheses that often utilize aqueous sodium hydroxide (causing ester hydrolysis side-reactions), this protocol employs an anhydrous Potassium Carbonate (

Target Molecule:

-

IUPAC Name: Ethyl 2-phenoxybutanoate

-

Molecular Formula:

-

Key Functionality:

-phenoxy ester (Ether linkage adjacent to carbonyl).

Scientific Foundation & Mechanism

Mechanistic Insight ( Substitution)

The synthesis proceeds via a bimolecular nucleophilic substitution (

Critical Design Choice: The Base System

We utilize anhydrous

-

Selectivity: Strong bases like NaH can cause elimination of the alkyl halide (forming crotonates) or Claisen condensation of the ester.

is mild enough to deprotonate phenol ( -

Chemospecificity: Aqueous bases (NaOH) would hydrolyze the ethyl ester to the carboxylic acid (saponification). Anhydrous carbonate prevents this degradation [1].

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and critical transition states.

Figure 1: Mechanistic pathway of the modified Williamson Ether Synthesis.

Experimental Protocol

Materials & Stoichiometry

Safety Note: Phenol is corrosive and toxic by absorption. Ethyl 2-bromobutyrate is a lachrymator. Work in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (Scale) | Role |

| Phenol | 94.11 | 1.0 | 9.41 g (100 mmol) | Nucleophile |

| Ethyl 2-bromobutyrate | 195.05 | 1.1 | 21.45 g (14.6 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 1.5 | 20.7 g | Base (Anhydrous) |

| Potassium Iodide | 166.00 | 0.1 | 1.66 g | Catalyst (Finkelstein)* |

| Acetone (Dry) | Solvent | N/A | 150 mL | Solvent |

*Note: KI is added to facilitate the Finkelstein reaction in situ, converting the bromo-ester to the more reactive iodo-ester, accelerating the rate significantly [2].

Step-by-Step Procedure

Phase 1: Nucleophile Generation

-

Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 9.41 g Phenol and 150 mL anhydrous Acetone .

-

Add 20.7 g Potassium Carbonate (

). -

Stir vigorously at room temperature for 15 minutes.

-

Observation: The mixture will appear as a white suspension. The solution may turn slightly pink due to phenoxide formation.

-

Phase 2: Alkylation

-

Add 1.66 g Potassium Iodide (KI) .

-

Via syringe, add 21.45 g (14.6 mL) Ethyl 2-bromobutyrate dropwise over 10 minutes.

-

Why: Slow addition prevents localized concentration hotspots that could favor elimination side reactions.

-

-

Heat the reaction mixture to a gentle reflux (

) using an oil bath or heating mantle. -

Reflux for 6–8 hours.

-

Monitoring: Check progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). Phenol (

) should disappear; Product (

-

Phase 3: Workup

-

Cool the mixture to room temperature.

-

Filtration: Filter off the inorganic salts (

, -

Concentration: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure (

, 200 mbar). -

Extraction: Dissolve the resulting oily residue in 100 mL Diethyl Ether (or Ethyl Acetate).

-

Washing:

-

Wash

with 10% NaOH (Critical step to remove any unreacted phenol). -

Wash

with Brine .

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Phase 4: Purification

-

The crude product is usually sufficiently pure (>95%) for most applications.

-

For high purity (>99%), perform Vacuum Distillation .

-

Boiling Point: Expected range 130–135°C at 2–3 mmHg (analogous to phenylbutyrate derivatives [3]).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Ethyl 2-phenoxybutanoate.

Quality Control & Characterization

Expected Analytical Data

Upon isolation, the identity of the compound must be verified.[2]

| Technique | Diagnostic Signal | Assignment |

| Aromatic Protons (Phenoxy group) | ||

| Ester Methyl | ||

| Terminal Methyl | ||

| IR Spectroscopy | 1735–1750 | C=O Stretch (Ester) |

| 1240 | C-O-C Stretch (Aryl Ether) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction | Extend reflux time; ensure KI was added. |

| Product is Acidic | Ester hydrolysis | Ensure acetone was dry ; do not use NaOH in the reaction phase. |

| Phenol Smell | Poor workup | Repeat 10% NaOH wash during extraction. |

| Olefin Formation | Elimination side-reaction | Lower reaction temperature; ensure slow addition of bromide. |

References

-

Williamson, A. W. (1850).[1][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational text on ether synthesis logic).

- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.

-

PubChem Compound Summary. (2023). "Ethyl 2-oxo-4-phenylbutyrate" (Analogous boiling point reference).[5][6] Link

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][4][7][8] Link

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. byjus.com [byjus.com]

- 5. 2-オキソ-4-フェニル酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

Application Note: A Robust HPLC Analytical Method for the Quantification of Ethyl 2-phenoxybutanoate

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 2-phenoxybutanoate. Recognizing the importance of precise and reliable analytical methods in research and pharmaceutical development, this guide provides a comprehensive walkthrough of the method development process, from initial parameter selection to the final optimized protocol. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The narrative explains the scientific rationale behind each experimental choice, ensuring the protocol is not just a series of steps but a self-validating system. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for Ethyl 2-phenoxybutanoate or structurally similar compounds.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development. As direct experimental data for Ethyl 2-phenoxybutanoate is not widely available, its properties are inferred from its chemical structure to guide the initial experimental design.

Chemical Structure:

Where Ph represents a phenyl group.

Inferred Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol

-

Polarity: The molecule contains both a polar ester group and a relatively nonpolar phenoxyethyl group, classifying it as a moderately nonpolar compound. This makes it an ideal candidate for reversed-phase chromatography.

-

UV Absorbance: The presence of the phenyl ring (a chromophore) within the phenoxy group suggests strong UV absorbance. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 270 nm, a common wavelength for detecting phenolic compounds.[1]

Based on these characteristics, a reversed-phase HPLC method with UV detection is the logical starting point.

HPLC Method Development Strategy

The development process is approached systematically, beginning with method scouting to establish initial conditions, followed by optimization to achieve the desired performance.[2]

Initial Parameter Selection (Method Scouting)

The goal of this phase is to find a set of conditions that successfully elutes the analyte from the column with a reasonable retention time and peak shape.

-

Chromatographic Mode: Reversed-Phase HPLC

-

Rationale: Given the moderate non-polarity of Ethyl 2-phenoxybutanoate, reversed-phase HPLC is the most suitable separation mode. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of organic solvent in the mobile phase.[3]

-

-

Stationary Phase: C18 Column

-

Rationale: A C18 (octadecylsilane) column is a versatile and widely used stationary phase that provides excellent retention for a broad range of nonpolar to moderately polar compounds. A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[2]

-

-

Mobile Phase Selection

-

Rationale: A simple mobile phase consisting of an organic solvent and water is chosen for initial trials. Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and UV transparency. Water is the aqueous component. An initial isocratic composition of 60:40 (ACN:Water) is a reasonable starting point for an analyte of this nature.

-

-

Detector and Wavelength

-

Rationale: A UV-Vis or Diode Array Detector (DAD) is appropriate. Based on the phenoxy chromophore, the initial detection wavelength is set to 270 nm. A DAD is advantageous during development as it can capture the entire UV spectrum of the eluting peak to confirm the optimal detection wavelength.

-

Method Optimization

Once the initial conditions are established, the method is optimized to meet predefined performance criteria, such as resolution, peak symmetry, and analysis time.

The workflow for method development is illustrated below:

Sources

Analysis of Ethyl 2-Phenoxybutanoate by Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed methodology for the analysis of Ethyl 2-phenoxybutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 2-phenoxybutanoate and related phenoxyalkanoic acid derivatives are significant in various fields, including environmental monitoring and agriculture, often as herbicides or their metabolites. The protocol herein is designed to ensure high sensitivity, selectivity, and reproducibility, making it suitable for trace-level detection and quantification in complex matrices. We will delve into the causality behind instrumental parameter selection, sample preparation strategies, and the interpretation of mass spectral data, providing a self-validating framework for robust analysis.

Introduction and Scientific Context

Ethyl 2-phenoxybutanoate belongs to the class of phenoxyalkanoic acid esters. These compounds are structurally related to a class of herbicides that have been widely used in agriculture. Consequently, their presence and persistence in environmental samples, food products, and biological systems are of significant interest to researchers and regulatory bodies. The analysis of these compounds requires a technique that offers both high separation efficiency and definitive identification, a role perfectly filled by Gas Chromatography-Mass Spectrometry (GC-MS).

The rationale for employing GC-MS lies in its dual-component power. Gas chromatography (GC) excels at separating volatile and semi-volatile compounds from a mixture with high resolution. As the separated components elute from the GC column, they are introduced into the mass spectrometer (MS), which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.

Experimental Workflow and Rationale

The overall process involves sample preparation to isolate and concentrate the analyte, followed by instrumental analysis. The choice of each step is critical for the success of the analysis.

Caption: Overall workflow for the GC-MS analysis of Ethyl 2-phenoxybutanoate.

Detailed Protocols and Methodologies

Materials and Reagents

-

Solvents: HPLC or pesticide-grade Dichloromethane, Ethyl Acetate, and Hexane.

-

Reagents: Anhydrous Sodium Sulfate (for drying organic extracts).

-

Standards: Certified reference standard of Ethyl 2-phenoxybutanoate.

-

Apparatus: Standard laboratory glassware (cleaned and solvent-rinsed), solid-phase extraction (SPE) cartridges (e.g., C18), nitrogen evaporator, autosampler vials with PTFE-lined septa.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

SPE is often preferred over liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation.[1] This protocol is designed for isolating the analyte from an aqueous matrix.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Ethyl Acetate, followed by 5 mL of Methanol, and finally 10 mL of deionized water. It is crucial to not let the cartridge run dry at this stage.

-

Sample Loading: Pass the aqueous sample (e.g., 100 mL, pH adjusted to neutral) through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min). The non-polar analyte will be retained on the C18 sorbent.

-

Interference Wash: Wash the cartridge with 5 mL of a 10% Methanol in water solution to remove polar impurities.

-

Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for 15-20 minutes. This step is critical to remove residual water, which is incompatible with GC-MS analysis.[2]

-

Elution: Elute the target analyte, Ethyl 2-phenoxybutanoate, by passing 5 mL of Ethyl Acetate through the cartridge. Collect the eluate in a clean collection tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. This step increases the analyte concentration to improve detection limits.

-

Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Conditions

The selection of instrumental parameters is pivotal for achieving good chromatographic separation and sensitive detection. A non-polar (5% phenyl)-methylpolysiloxane column (e.g., HP-5MS or DB-5) is recommended as it provides excellent resolution for a wide range of semi-volatile compounds.[3]

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic performance. |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Industry-standard column offering excellent inertness and low bleed, ideal for MS applications. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[2] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good separation efficiency. A constant flow ensures stable retention times. |

| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points and ensures the analyte elutes as a sharp peak.[4] |

| Mass Spectrometer | Agilent 5977A MSD or equivalent | A sensitive and robust detector for routine analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[3] |

| Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination. |

| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |

| Mass Scan Range | m/z 40 - 350 | Covers the expected mass range for the molecular ion and key fragments of Ethyl 2-phenoxybutanoate. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

Results: Data Interpretation and Fragmentation Analysis

The identity of Ethyl 2-phenoxybutanoate is confirmed by matching its retention time and its acquired mass spectrum with that of a certified reference standard. The molecular weight of Ethyl 2-phenoxybutanoate (C₁₂H₁₆O₃) is 208.25 g/mol . Under EI conditions, the molecule will fragment in a predictable manner, providing structural information.

Expected Fragmentation Pattern:

The fragmentation of esters is typically driven by cleavages adjacent to the carbonyl group and rearrangements.[5][6] For Ethyl 2-phenoxybutanoate, the key expected cleavages are:

-

Molecular Ion (M⁺˙): A peak at m/z 208, which may be of low intensity.

-

Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond on the ester side leads to the formation of an acylium ion at m/z 163.

-

Loss of Ethyl Group (•CH₂CH₃): Alpha-cleavage can result in the loss of an ethyl radical, giving a fragment at m/z 179.

-

Phenoxy Cation (C₆H₅O⁺): A prominent peak at m/z 93 is expected from the cleavage of the ether bond.

-

Base Peak: The most stable fragment often forms the base peak. For this molecule, a fragment resulting from the cleavage of the bond between the alpha-carbon and the carbonyl group, followed by the loss of the phenoxy group, could lead to a stable ion. A significant peak at m/z 94, corresponding to phenol (C₆H₆O⁺˙), is also highly probable due to rearrangement.

Caption: Proposed EI fragmentation pathway for Ethyl 2-phenoxybutanoate.

Conclusion

This application note provides a comprehensive and robust framework for the GC-MS analysis of Ethyl 2-phenoxybutanoate. By explaining the rationale behind each step, from sample preparation to data interpretation, this guide equips researchers, scientists, and drug development professionals with a self-validating protocol. The detailed instrumental parameters and expected fragmentation patterns serve as a reliable reference for method development and routine analysis, ensuring data of the highest scientific integrity.

References

-

Sample preparation GC-MS. SCION Instruments.

-

GC/MS Sample Preparation. HSC Cores - BookStack.

-

GC-MS Sample Preparation. Organomation.

-

Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate.

-

Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign.

-

[Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization]. PubMed.

-

GC/MS of methylated phenoxyalkanoic acid herbicides. Science of The Total Environment.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

mass spectra - fragmentation patterns. Chemguide.

-

Fragmentation pattern of ethyl n butanoate. Filo.

-

The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. Filo.

-

Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide. Benchchem.

-

Determination of phenoxy ester herbicides by gas and high-performance liquid chromatography. Digital.CSIC.

-

Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate.

-

Ethyl alpha-oxobenzenebutanoate. PubChem.

-

Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency.

-

Ethyl 2-oxo-4-phenylbutyrate. SIELC Technologies.

-

Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent.

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

-

Phenyl 2-ethylbutanoate. PubChem.

-

Ethyl 2-oxo-4-phenylbutyrate - Optional[MS (GC)] - Spectrum. SpectraBase.

-

Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.

-

Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide. Benchchem.

-

GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.

-

Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One.

Sources

Application Notes and Protocols: Reduction of Ethyl 2-phenoxybutanoate to 2-phenoxybutan-1-ol

Abstract

This document provides a comprehensive guide for the chemical reduction of ethyl 2-phenoxybutanoate to its corresponding primary alcohol, 2-phenoxybutan-1-ol. The protocol focuses on the use of lithium aluminum hydride (LAH), a potent and effective reducing agent for esters.[1][2] Included herein are a detailed reaction mechanism, reagent selection rationale, a step-by-step experimental protocol, safety precautions, and methods for product isolation and purification. This guide is intended for researchers and professionals in organic synthesis and drug development.

Reaction Overview and Reagent Selection

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The target reaction is the reduction of the carboxylate portion of ethyl 2-phenoxybutanoate to a primary alcohol, yielding 2-phenoxybutan-1-ol.

Chemical Equation:

Figure 1: Reduction of Ethyl 2-phenoxybutanoate to 2-phenoxybutan-1-ol.

Figure 1: Reduction of Ethyl 2-phenoxybutanoate to 2-phenoxybutan-1-ol.

Reagent Selection Rationale:

While several hydride agents can reduce esters, lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[1][2] Esters are significantly less reactive than aldehydes or ketones, necessitating a powerful reducing agent.[3]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones.[3][4] Its high reactivity ensures a complete and rapid conversion of the ester to the primary alcohol.[2] However, its violent reaction with water and protic solvents requires the use of anhydrous conditions and careful handling.[5][6][7]

-

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent. It is generally incapable of reducing esters under standard conditions and is therefore unsuitable for this protocol. Its lower reactivity makes it safer to handle and allows for its use in protic solvents.[5]

Given the need for a complete reduction of the ester functional group, LiAlH₄ is the superior choice for achieving a high yield of 2-phenoxybutan-1-ol.[2]

Mechanism of Ester Reduction by LiAlH₄

The reduction of an ester with LiAlH₄ is a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.[8]

-

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[3]

-

Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl group by expelling the ethoxide (-OEt) as a leaving group, which results in the formation of an intermediate aldehyde (2-phenoxybutanal).[5]

-

Nucleophilic Addition: The aldehyde intermediate is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LiAlH₄.[3] The hydride attacks the aldehyde's carbonyl carbon.

-

Protonation (Workup): The resulting aluminum alkoxide complex is stable until a protic workup is performed. The careful addition of water protonates the alkoxide to yield the final primary alcohol, 2-phenoxybutan-1-ol.[5]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents must be anhydrous.[6]

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethyl 2-phenoxybutanoate | Three-neck round-bottom flask (RBF) |

| Lithium Aluminum Hydride (LiAlH₄), powder | Condenser |

| Anhydrous Diethyl Ether (Et₂O) or THF | Magnetic stirrer and stir bar |

| 15% Sodium Hydroxide (NaOH) solution | Addition funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) | Inert gas line (Nitrogen or Argon) |

| Distilled Water | Ice bath |

| Celite® (for filtration) | Separatory funnel |

| Hydrochloric Acid (HCl), dilute (for cleaning) | Rotary evaporator |

Reaction Setup and Procedure

Safety First: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid.[7][9] It can ignite in moist air and reacts violently with water to produce flammable hydrogen gas.[7] Always handle LAH in a fume hood under an inert atmosphere.[7][10] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[7][11] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[7][10]

Workflow Diagram:

Caption: Experimental workflow for LAH reduction.

Step-by-Step Procedure:

-

Preparation: Under a nitrogen atmosphere, equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel.

-

Reagent Addition: Suspend lithium aluminum hydride (X g, Y mol) in anhydrous diethyl ether (150 mL) in the reaction flask. A recommended starting point is using 1.0 to 2.0 equivalents of LAH relative to the ester to avoid workup difficulties.[12]

-

Cooling: Cool the stirred LAH suspension to 0 °C using an ice-water bath.[12]

-

Substrate Addition: Dissolve ethyl 2-phenoxybutanoate (A g, B mol) in anhydrous diethyl ether (50 mL) and add it to the addition funnel. Add the ester solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

-

Quenching (Workup): This is the most hazardous step and must be performed with extreme caution. Cool the reaction flask back to 0 °C in an ice bath. The "Fieser workup" is a reliable method to quench the reaction and precipitate aluminum salts.[5][12] For a reaction using X grams of LiAlH₄, add the following reagents sequentially and dropwise with vigorous stirring:[13][14]

-

X mL of water

-

X mL of 15% aqueous NaOH

-

3X mL of water

-

-

Isolation: Remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, which is easy to filter.[5] Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is absorbed.[12][13]

-

Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates in a separatory funnel, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 2-phenoxybutan-1-ol.

Safety and Emergency Procedures

-

Handling LAH: LAH is highly corrosive to skin and eyes upon reaction with moisture.[9][12] In case of skin contact, brush off any solid particles immediately and rinse with copious amounts of water.[7]

-

Fire Hazard: Do NOT use water or carbon dioxide (ABC) fire extinguishers on an LAH fire, as they will intensify it.[7][10] Use a Class D extinguisher or smother the fire with dry sand.[7][11]

-

Spills: In case of a small spill, immediately cover the material with dry sand to prevent ignition.[11][12] Scoop the mixture with spark-resistant tools into a container for proper disposal.[7]

-

Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be done slowly, at 0 °C, and behind a safety shield in a fume hood.

Characterization

The identity and purity of the final product, 2-phenoxybutan-1-ol, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To verify the appearance of a broad O-H stretch (approx. 3300 cm⁻¹) and the disappearance of the ester C=O stretch (approx. 1735 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Mondal, B. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

-

Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

-

New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

-

Stanford University, Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

Bloom Tech. (2024). Can Lithium Aluminum Hydride Reduce Esters?[Link]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

Sources

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.fr [fishersci.fr]

- 10. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. nj.gov [nj.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Workup [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

Large-scale synthesis considerations for Ethyl 2-phenoxybutanoate

Application Note: Process Development & Scale-Up Guide for Ethyl 2-phenoxybutanoate

Executive Summary

This technical guide outlines the process development considerations for the large-scale synthesis of Ethyl 2-phenoxybutanoate (CAS: 24451-76-3). This molecule serves as a critical intermediate in the synthesis of agrochemicals and fibrate-class pharmaceuticals. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in DMF, this protocol transitions to a solid-liquid phase transfer catalysis (SL-PTC) method using Potassium Carbonate (

Key Process Features:

-

Atom Economy: Optimized Williamson Ether Synthesis.

-

Safety: Elimination of pyrophoric bases (NaH) and minimization of lachrymator exposure.

-

Scalability: Homogeneous azeotropic drying and filtration-based workup.

Retrosynthetic Analysis & Reaction Strategy

The synthesis relies on the nucleophilic substitution (

Reaction Scheme:

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | Phenol (1.0) : Halide (1.05) | Slight excess of halide ensures complete conversion of Phenol, which is difficult to remove via distillation. |

| Base | Milled particle size increases surface area for the heterogeneous reaction. Safer than NaH. | |

| Solvent | 2-Butanone (MEK) | Boiling point (80°C) provides adequate activation energy; forms azeotrope with water to drive reaction; easier to strip than DMF. |

| Catalyst | Potassium Iodide (5 mol%) | Optional. Accelerates reaction via in situ Finkelstein exchange if reaction stalls. |

Visualization: Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic pathway and the competing side reactions (Elimination) that must be controlled via temperature management.

Figure 1: Mechanistic pathway highlighting the SN2 substitution and potential elimination side-reaction.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (Phenol basis) Equipment: 20L Jacketed Glass Reactor, Overhead Stirrer (High Torque), Reflux Condenser, Scrubber (for bromide vapors).

Step 1: Reactor Charging & Inertion

-

Purge reactor with Nitrogen (

) to remove oxygen (prevents phenol oxidation/coloration). -

Charge Phenol (1.0 kg, 10.6 mol) .

-

Charge MEK (6.0 L) . Agitate at 150 RPM until dissolved.

-

Charge Milled Potassium Carbonate (2.2 kg, 15.9 mol) . Note: The slurry will be thick. Ensure agitation is sufficient to suspend solids.

Step 2: Reagent Addition (Exotherm Control)

-

Heat the slurry to 60°C .

-

Add Ethyl 2-bromobutyrate (2.17 kg, 11.1 mol) via addition funnel over 45-60 minutes .

-

Safety Note: Ethyl 2-bromobutyrate is a potent lachrymator . All transfers must occur within a closed system or effective fume extraction.[1]

-

Thermodynamics: The reaction is exothermic. Maintain internal temperature

(Reflux).

-

Step 3: Reaction Phase

-

Heat mixture to vigorous reflux (~80°C).

-

Hold at reflux for 8–12 hours .

-

IPC (In-Process Control): Sample aliquot, filter, and analyze via HPLC/GC.

-

Target: Phenol < 1.0% area.

-

Contingency: If reaction stalls, add 0.1 eq KI and reflux for additional 4 hours.

-

Step 4: Workup & Isolation

-

Cool reactor to 25°C.

-

Filtration: Filter the batch to remove solid salts (KBr and excess

). Wash the filter cake with MEK (1.0 L). -

Quench: Transfer filtrate back to reactor. Add Water (3.0 L) and stir for 15 mins to wash out traces of phenol and inorganic salts.

-

Phase Separation: Separate layers. Retain organic (top) layer.

-

Concentration: Strip MEK under reduced pressure (vacuum) at

.

Step 5: Purification (Distillation)

-

Transfer crude oil to a distillation rig.

-

Perform fractional vacuum distillation.

-

Foreshot: Remove residual solvent and volatile elimination byproducts.

-

Main Cut: Collect Ethyl 2-phenoxybutanoate.[2]

-

Expected BP: ~135-140°C at 5-10 mmHg (Literature BP is higher at atm).

-

Process Flow & Engineering Controls

The following diagram details the unit operations and critical safety checkpoints.

Figure 2: Unit operation workflow from reactor charging to final distillation.

Analytical Specifications & Quality Control

| Test | Method | Specification |

| Appearance | Visual | Clear, colorless to pale yellow liquid |

| Assay | GC-FID | > 98.0% |

| Phenol Content | HPLC | < 0.1% |

| Ethyl 2-bromobutyrate | GC-FID | < 0.1% (Lachrymator control) |

| Water Content | KF Titration | < 0.1% |

Safety & Handling (HSE)

-

Lachrymator Hazard: Ethyl 2-bromobutyrate causes severe eye irritation and tearing.[1][3]

-

Control: Use "Dip-leg" charging to avoid splashing. Keep scrubbers active with caustic soda (NaOH) to neutralize vapors.

-

-

Thermal Runaway:

-

Control: Do not add base and halide simultaneously at high temperature. Establish the phenoxide first (or slurry), then add halide controlled.

-

-

Waste Disposal:

-

The aqueous waste contains bromides. Do not mix with acidic waste streams (risk of

or

-

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl 2-bromobutyrate. Retrieved from

-

Tanaka, R., et al. (2013).[4] "A mild and efficient procedure for the synthesis of ethers from various alkyl halides using Potassium Carbonate."[4] Iranian Chemical Communication. Retrieved from

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Ethyl 2-bromobutyrate. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Williamson Ether Synthesis protocols).

Sources

Application Note: Enantioselective Synthesis of Chiral Ethyl 2-phenoxybutanoate

Executive Summary

This application note details two distinct, high-fidelity protocols for the synthesis of enantiomerically pure Ethyl 2-phenoxybutanoate . This structural motif is a critical pharmacophore in PPAR agonists (fibrates) and a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.

We present two complementary methodologies to address different scale and purity requirements:

-

Biocatalytic Kinetic Resolution: A scalable, environmentally benign method using Candida antarctica Lipase B (CALB) to resolve racemic mixtures with high enantiomeric excess (

). -

Stereospecific Mitsunobu Etherification: A chemocatalytic route utilizing chiral pool starting materials to achieve target stereochemistry via Walden inversion, ideal for generating specific enantiomers without yield loss inherent to resolution.

Strategic Route Selection

The choice between biocatalysis and chemocatalysis depends on the starting material availability and the "cost of chirality."

| Feature | Route A: Biocatalytic Resolution | Route B: Mitsunobu Inversion |

| Primary Mechanism | Hydrolytic Kinetic Resolution (HKR) | |

| Starting Material | Racemic Ethyl 2-phenoxybutanoate | (S)-Ethyl 2-hydroxybutanoate |

| Theoretical Yield | 50% (max) per pass | 100% |

| Enantiopurity | Tunable ( | High (dependent on starting material) |

| Scalability | High (Batch or Flow) | Moderate (Reagent waste) |

Process Logic & Workflow

The following diagram illustrates the decision matrix and chemical pathways for both protocols.

Figure 1: Strategic synthetic pathways. Route A utilizes enzymatic selectivity to resolve racemates, while Route B leverages chiral pool precursors for direct synthesis.

Protocol A: Biocatalytic Kinetic Resolution

Principle: Lipases, particularly CALB (Novozym 435), exhibit strong stereopreference for the hydrolysis of

Materials

-

Substrate: rac-Ethyl 2-phenoxybutanoate (0.5 M).

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 LU/g.

-

Solvent: Phosphate Buffer (0.1 M, pH 7.5) / Toluene biphasic system (or pure aqueous for green chemistry).

-

Temperature: 30°C.

Step-by-Step Methodology

-

Preparation: Dissolve 10.4 g (50 mmol) of rac-ethyl 2-phenoxybutanoate in 20 mL of Toluene. Add this to 80 mL of Phosphate Buffer (0.1 M, pH 7.5) in a reaction vessel equipped with an overhead stirrer.

-

Initiation: Add 200 mg (2% w/w relative to substrate) of Novozym 435 beads.

-

Incubation: Stir at 300 rpm at 30°C. Maintain pH at 7.5 using an auto-titrator with 1.0 M NaOH (consumption of NaOH correlates to conversion).

-

Monitoring: Withdraw 50 µL aliquots every 2 hours. Extract with ethyl acetate and analyze via Chiral HPLC (See Section 5).

-

Termination: Stop reaction at 50% conversion (approx. 6–8 hours). Filter off the immobilized enzyme (recyclable).

-

Purification:

-

Separate the organic layer (contains the resolved (

)-ester). -

Wash the aqueous layer with Ethyl Acetate to recover any remaining ester.

-

Acidify the aqueous layer to pH 2 to precipitate the (

)-2-phenoxybutanoic acid. -

Concentrate organic phase to yield (

)-Ethyl 2-phenoxybutanoate.

-

Performance Metrics

The following data represents typical resolution kinetics for

| Time (h) | Conversion (%) | E-Value | ||

| 1 | 12 | 13 | >98 | >100 |

| 3 | 34 | 51 | >97 | >100 |

| 6 | 48 | 94 | 96 | >100 |

| 8 | 51 | >99 | 94 | >100 |

Note: The reaction should be stopped slightly past 50% conversion to ensure maximum optical purity of the remaining ester.

Protocol B: Stereospecific Mitsunobu Etherification

Principle: This route avoids the 50% yield cap of kinetic resolution. By reacting a chiral

-

Starting Material: (S)-Ethyl 2-hydroxybutanoate (derived from L-2-aminobutyric acid).

-

Product: (R)-Ethyl 2-phenoxybutanoate.[1]

Reaction Mechanism

The reaction proceeds via the activation of the alcohol by the Triphenylphosphine (PPh3) / Diisopropyl azodicarboxylate (DIAD) adduct, followed by

Figure 2: Mechanistic flow of the Mitsunobu inversion ensuring stereochemical fidelity.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Reagents: Add Triphenylphosphine (PPh3, 1.2 eq, 12 mmol) and Phenol (1.1 eq, 11 mmol) to 50 mL anhydrous THF.

-

Substrate Addition: Add (S)-Ethyl 2-hydroxybutanoate (1.0 eq, 10 mmol) to the mixture. Cool the solution to 0°C.

-

Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 30 minutes. Crucial: Maintain temp < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate THF under reduced pressure. Triturate the residue with cold Hexane/Ether (9:1). PPh3O (Triphenylphosphine oxide) will precipitate.

-

Purification: Filter off PPh3O. Subject the filtrate to Flash Column Chromatography (Silica gel, Hexane:EtOAc 95:5).

-

Result: (R)-Ethyl 2-phenoxybutanoate is obtained as a clear oil.

Analytical Validation

To ensure the trustworthiness of the protocol, the enantiomeric excess (

Chiral HPLC Conditions

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol (98 : 2).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV @ 254 nm (Phenoxy chromophore).

-

Retention Times (Approximate):

-

(S)-Enantiomer: 12.5 min

-

(R)-Enantiomer: 14.2 min

-

Self-Validation Check

-

For Protocol A: If the

of the recovered ester is <95% after 50% conversion, check the pH stability. pH drift < 7.0 slows hydrolysis and reduces enantioselectivity. -

For Protocol B: If retention of configuration is observed (instead of inversion), check the moisture content of the THF. Water competes as a nucleophile or hydrolyzes the betaine.

References

-

Kinetic Resolution of Phenylbutyrates via Lipase: Ou, Z., & Li, R. (2014). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research.

-

General Lipase Resolution Methodology: Kamal, A., et al. (2008). Enzymatic resolution of chiral alpha-phenylalkanoic acid esters. Tetrahedron: Asymmetry.[2][3][4]

-

Mitsunobu Reaction on Alpha-Hydroxy Esters: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

-

Asymmetric Phase Transfer Catalysis (Alternative Route Background): Maruoka, K. (2024).[2] Asymmetric phase-transfer catalysis. Nature Reviews Chemistry.[2]

Sources

- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of Ethyl 2-phenoxybutanoate for Bioactivity Screening

Abstract & Strategic Rationale

Ethyl 2-phenoxybutanoate (CAS: 23631-71-2) represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the fibrate class of hypolipidemic agents (e.g., Clofibrate) and phenoxy auxin herbicides. Its core structure—an aromatic ether linked to a short-chain alkyl ester—serves as a versatile pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes.

This Application Note provides a rigorous technical guide for derivatizing this molecule to generate a focused compound library. Unlike random screening, this protocol utilizes a Divergent Synthesis Strategy to systematically explore Structure-Activity Relationships (SAR) at two critical vectors:

-

The Head Group (C1): Modification of the ester to amides/acids to probe hydrogen bonding and electrostatic interactions.

-

The Tail Group (Aromatic Ring): Electrophilic substitution to modulate lipophilicity (

) and metabolic stability.

Chemical Logic & Structural Analysis

Before initiating synthesis, researchers must understand the reactivity profile of Ethyl 2-phenoxybutanoate.[1]

| Structural Vector | Reactivity Profile | Target Bioactivity Impact |

| Ester Moiety (C1) | Susceptible to hydrolysis, aminolysis, and reduction.[1] | Determines bioavailability (prodrug vs. active acid) and receptor head-group binding (e.g., PPAR |

| Phenoxy Ring | Electron-rich; ortho/para directing for Electrophilic Aromatic Substitution (EAS). | Modulates lipophilicity and steric fit.[1] Halogenation often improves metabolic half-life by blocking P450 oxidation sites.[1] |

| Chiral Center (C2) | The | Enantiomers often display distinct pharmacodynamics (e.g., R-isomers of fibrates are typically more active).[1] |

Workflow Visualization

The following diagram outlines the divergent synthesis pathways described in this guide.

Figure 1: Divergent synthesis workflow splitting the parent scaffold into Head Group (Amide) and Tail Group (Halogenated) libraries.

Module 1: Functional Group Transformation (The Head Group)

Direct aminolysis of ethyl esters is kinetically sluggish and often requires harsh conditions that can racemize the C2 center. Therefore, a Saponification-Coupling sequence is the industry standard for generating high-purity amide libraries [1].[1]

Protocol 1.1: Saponification to 2-Phenoxybutanoic Acid

Objective: Generate the free acid precursor for coupling.[1]

-

Dissolution: Dissolve Ethyl 2-phenoxybutanoate (10.0 mmol) in a 3:1 mixture of THF:Water (20 mL).

-

Base Addition: Add LiOH

H -

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ester spot (

) should disappear, replaced by the baseline acid spot. -

Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (

mL). Dry over Na

Protocol 1.2: Amide Library Generation (Parallel Synthesis)

Objective: Create a library of 10–20 amides to probe steric tolerance.

Reagents:

-

Carboxylic Acid (from 1.1)

-

Diverse Amines (e.g., benzylamine, morpholine, aniline)[1]

-

Coupling Agent: EDC

HCl (1.2 eq) and HOBt (1.2 eq) [2]. -

Base: DIPEA (2.0 eq).

-

Solvent: DMF or DCM.[1]

Step-by-Step:

-

Activation: In a reaction vial, dissolve the Acid (0.2 mmol) in DMF (1 mL). Add DIPEA, EDC, and HOBt. Stir for 15 min to form the active ester.

-

Coupling: Add the specific Amine (0.22 mmol). Stir at RT for 12–18 hours.[1]

-

Quench: Add water (2 mL) and extract with EtOAc.

-

Purification: For screening libraries, pass the organic layer through a small silica plug or use SCX (Strong Cation Exchange) cartridges to remove unreacted amines.[1]

-

Validation: Verify mass via LC-MS.

Module 2: Aromatic Substitution (The Pharmacophore)

Modulating the electron density of the phenoxy ring is critical for PPAR agonism. Halogenation at the para position is a proven strategy to increase potency and metabolic stability (blocking para-hydroxylation) [3].

Protocol 2.1: Regioselective para-Chlorination

Objective: Synthesize Ethyl 2-(4-chlorophenoxy)butanoate.

-

Setup: Dissolve Ethyl 2-phenoxybutanoate (1.0 mmol) in Acetonitrile (5 mL).

-

Reagent: Add N-Chlorosuccinimide (NCS) (1.1 mmol).

-

Catalysis: Add a catalytic amount of p-TsOH (10 mol%) or use mild heating (50°C) to accelerate the reaction.

-

Note: The phenoxy oxygen is a strong ortho/para director.[1] Due to steric hindrance at the ortho position (from the alkyl tail), the para product is favored [4].

-

-

Monitoring: Monitor by HPLC or GC-MS. Look for the M+34 mass shift.

-

Workup: Remove solvent, redissolve in ether, wash with water, and purify via flash chromatography (SiO

, Hexane/EtOAc gradient).[1]

Module 3: Bioactivity Screening (PPAR Agonism)

Given the structural similarity to fibrates, the primary screen should target PPAR

Assay Principle: Luciferase Reporter System

This assay measures the ability of the derivative to bind PPAR

Screening Workflow

Figure 2: High-throughput screening logic for PPAR

Detailed Protocol

-

Cell Culture: Culture HEK293T cells in DMEM + 10% FBS.

-

Transfection: Cotransfect cells with:

-

Expression plasmid: pSG5-PPAR

[1] -

Reporter plasmid: (PPRE)

-TK-Luc -

Internal Control: Renilla luciferase (to normalize transfection efficiency).

-

-

Treatment: 24 hours post-transfection, treat cells with library compounds (Screening conc: 10 µM).[1]

-

Positive Control: Fenofibric Acid (10 µM) or GW7647.

-

Negative Control: DMSO (0.1%).

-

-

Lysis & Detection: After 24h incubation, lyse cells and add Luciferase substrate (e.g., Dual-Glo®).[1] Measure luminescence on a plate reader.[1]

-

Data Analysis: Calculate Fold Induction = (Firefly/Renilla)

/ (Firefly/Renilla)

Quality Control & Safety

-

Chirality Check: The biological activity of phenoxy acids is often stereospecific.[1] Use Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to assess enantiomeric excess if synthesizing asymmetric derivatives.[1]

-

Safety: NCS and alkylating agents are irritants.[1] Perform all EAS reactions in a fume hood.

-

Solubility: Phenoxy esters are lipophilic.[1] Ensure DMSO stocks are fully solubilized before adding to cell media to avoid precipitation and false negatives.[1]

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Sierra, M. L., et al. (2007).[1] Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists.[1][4][5] 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685–695.[1]

-

Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 11: Aromatic Substitution, Electrophilic).

-

Assay Guidance Manual. (2012). In Vitro Bioactivity Assays for PPAR Agonists. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-phenoxybutanoate

Topic: Troubleshooting & Purification Protocols for Ethyl 2-phenoxybutanoate Document ID: TS-EPB-004 Last Updated: 2025-05-20 Status: Active[1]

Executive Summary & Compound Profile

Ethyl 2-phenoxybutanoate is a critical intermediate often synthesized via the Williamson ether synthesis (reaction of phenol with ethyl 2-bromobutyrate). Its purification presents a unique set of challenges due to the amphiphilic nature of the molecule and the close physicochemical properties of the starting material (phenol) and the product.

This guide addresses the three primary failure modes in its preparation:

-

Persistent Phenol Contamination: Difficulty in removing unreacted phenol without hydrolyzing the ester.

-

Hydrolytic Instability: Yield loss during alkaline workup.

-

Enantiomeric Resolution: Challenges in obtaining optically pure (R)- or (S)-isomers from the racemate.

Physicochemical Snapshot

| Property | Value | Notes |

| Structure | Ph-O-CH(Et)-COOEt | Chiral center at C2 (alpha-position).[1][2][3] |

| Boiling Point | ~135–140°C @ 5 mmHg | High vacuum required to prevent thermal degradation. |

| Solubility | Soluble in Et2O, EtOAc, DCM | Immiscible with water; prone to emulsion formation with phenol.[1] |

| Key Impurity | Phenol (pKa ~10) | Co-elutes on silica; requires chemical removal.[1] |

Module 1: Chemical Workup (The "Crude" Phase)[1]

The Challenge: Phenol Removal

The most common synthesis route involves using excess phenol to drive the reaction, leaving a difficult separation. Standard silica chromatography often fails because phenol "streaks" or co-elutes with the ester due to hydrogen bonding with the stationary phase.

Protocol: Optimized Alkaline Wash

Objective: Selectively deprotonate phenol (to water-soluble phenoxide) without hydrolyzing the ester.[1]

Step-by-Step Procedure:

-

Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et2O) or MTBE .[1]

-

Why? Chlorinated solvents (DCM) can form stubborn emulsions with phenoxides.[1] Ethers facilitate sharper phase separation.

-

-

The "Cold Wash" Technique:

-

Prepare a 0.5 M NaOH solution and chill to 0–4°C .

-

Wash the organic layer 2x with cold NaOH.

-

Critical Control Point: Keep contact time under 5 minutes. The rate of phenol deprotonation is instantaneous, while ester hydrolysis is kinetically slower but accelerates with heat and time.[1]

-

-

The "Polishing" Wash:

-

Follow with a saturated NaHCO3 wash to neutralize residual strong base.

-

Finish with a Brine wash to remove emulsified water.

-

-

Drying: Dry over anhydrous MgSO4 (neutral) rather than Na2SO4 (slower) to minimize hydrolysis time.

Troubleshooting Diagram: Extraction Logic

Caption: Decision tree for the removal of phenolic impurities while preserving ester integrity.

Module 2: Distillation & Polishing

The Challenge: Thermal Degradation

Ethyl 2-phenoxybutanoate has a high boiling point. Attempting atmospheric distillation will result in "pot residue" polymerization or transesterification.

Protocol: High-Vacuum Fractionation

-

Equipment: Short-path distillation head (Vigreux column not recommended due to holdup).

-

Vacuum Requirement: < 2 mmHg is mandatory.

-

Temperature Ramp:

-

The "Chaser" Solvent: Add a small amount of high-boiling mineral oil to the pot. This prevents the final mL of product from overheating as the flask dries out.

Module 3: Enantiomeric Resolution (The "Chiral" Phase)[1]

The Challenge: Obtaining Single Enantiomers

The alpha-carbon is chiral. Chemical asymmetric synthesis is expensive. The industry standard is Enzymatic Kinetic Resolution .

Protocol: Lipase-Catalyzed Hydrolysis

Mechanism: Lipases (e.g., CALB) selectively hydrolyze one enantiomer (typically the S-ester) into the acid, leaving the R-ester intact (or vice versa).[1][4]

Reaction Setup:

-

Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1]

-

Solvent: Phosphate Buffer (pH 7.0) with 10% co-solvent (Acetone or MTBE) to improve solubility.[1]

-

Conditions: 30°C, vigorous stirring.

-

Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Stop Point: Stop reaction at ~50% conversion.

Separation of Resolved Products:

-

Step 1: Adjust pH to 8.0.

-

Step 2: Extract with Et2O.

-

Step 3: Acidify aqueous layer to pH 2 and extract to recover (S)-Acid.[1]

Workflow Diagram: Kinetic Resolution

Caption: Workflow for the enzymatic separation of enantiomers using pH-switchable solubility.

Frequently Asked Questions (FAQs)

Q1: My product smells like phenol even after column chromatography. Why? A: Phenol is notorious for "tailing" on silica gel. It adsorbs strongly and slowly leaches out, contaminating fractions that should be pure.[1]

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading.[1] This neutralizes acidic sites on the silica. Alternatively, use a Basic Alumina plug filtration after the column.[1]

Q2: I see a significant drop in yield after the NaOH wash. A: You likely experienced saponification (ester hydrolysis).[1]

-

Fix: Ensure your NaOH is cold (0°C) and dilute (0.5M). Do not let the layers sit in the funnel. Shake vigorously for 30 seconds and separate immediately. If the problem persists, switch to 5% Na2CO3 (weaker base) or perform the wash before removing the bulk solvent to dilute the ester concentration.[1]

Q3: Can I use UV detection for HPLC analysis? A: Yes. The phenoxy group is a strong chromophore. Detection at 254 nm or 220 nm is highly effective.

Q4: Is this the same as Ethyl 2-oxo-4-phenylbutyrate? A: No. This is a common confusion.

-

Ethyl 2-phenoxybutanoate: Phenol ether (Ph-O-C...).[1] Used in herbicides/fibrates.

-

Ethyl 2-oxo-4-phenylbutyrate: Homophenylalanine derivative (Ph-C-C-C=O...).[1] Used in ACE inhibitors.[5][6]

-

Warning: Protocols for one do not apply to the other.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis workups). [1]

-

Gotor-Fernández, V., et al. "Fungal Lipases: A Versatile Tool for the Preparation of Enantiomerically Pure Compounds." Biotechnology Advances, vol. 24, no.[1] 1, 2006.[1] (Mechanisms of lipase kinetic resolution). [1]

-

Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Industrial scale purification logic).

-

PubChem Database. "Ethyl 2-phenoxybutanoate Compound Summary." National Center for Biotechnology Information. (Physical property verification). [1]

Sources

- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

Technical Support Center: Troubleshooting Peak Tailing in Ethyl 2-Phenoxybutanoate Analysis

Status: Operational

Ticket ID: T-EPB-001

Assigned Specialist: Senior Application Scientist

Subject: Comprehensive Resolution of Peak Asymmetry (

Executive Summary

You are encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-phenoxybutanoate . As a lipophilic neutral ester, this molecule presents specific chromatographic challenges. While often assumed to be a "simple" separation, its hydrophobicity and potential for hydrolysis require precise control over solvent strength and stationary phase interactions.

This guide moves beyond generic advice, treating your instrument and method as a coupled system. We will diagnose whether your tailing is Physical (system/column voids), Chemical (silanol interactions/pH), or Thermodynamic (solvent mismatch).

Phase 1: Triage & Diagnostics (The "Is it Real?" Test)

Before altering your chemistry, we must rule out hardware failure. Use this decision matrix to isolate the root cause.

Diagnostic Workflow

Figure 1: Diagnostic decision tree to isolate physical system failures from chemical method issues.

Phase 2: Chemical Troubleshooting (The "Why" Behind the Tailing)

If your system passes the diagnostic test (i.e., a neutral standard like Toluene elutes symmetrically), the issue is specific to your analyte or method.

Issue 1: The "Strong Solvent" Effect (Solvent Mismatch)

The Scenario: You dissolve Ethyl 2-phenoxybutanoate in 100% Acetonitrile (ACN) because it is highly soluble, but your mobile phase starts at 50% Water. The Mechanism: The analyte travels faster in the injection plug (strong solvent) than in the surrounding mobile phase. This causes the band to "smear" or precipitate at the head of the column before separation begins. Symptoms: Peak splitting, broad fronting, or severe tailing that disappears when injection volume is reduced.

Corrective Protocol:

-

Dilute the Sample: Ensure the sample diluent matches the initial mobile phase composition (e.g., 50:50 ACN:Water).

-

Reduce Injection Volume: If solubility limits you to strong solvents, reduce injection volume to <5 µL to allow instantaneous mixing.

Issue 2: The Hydrolysis Trap (Hidden Acids)

The Scenario: Ethyl 2-phenoxybutanoate is an ester. If your sample sits in an aqueous buffer or is exposed to extreme pH, it hydrolyzes into 2-phenoxybutanoic acid . The Mechanism:

-

The Ester (Neutral): Should not tail significantly on modern C18 columns.

-

The Acid (Degradant): Contains a carboxyl group. If the Mobile Phase pH is near the acid's pKa (approx. 3.5–4.5), the acid exists in a mixed state (ionized/neutral), causing split peaks or kinetic tailing. Furthermore, the ionized acid interacts with residual silanols on the silica surface.[1]

Corrective Protocol:

-

Buffer pH: Adjust Mobile Phase A to pH 2.5–3.0 (using 0.1% Formic Acid or Phosphate buffer). This suppresses ionization of the acid impurity (keeping it neutral) and suppresses silanol activity on the column [1].

-

Fresh Prep: Prepare samples fresh to minimize hydrolysis.

Issue 3: Secondary Silanol Interactions

Even if the ester is intact, the phenoxy ether oxygen can act as a weak hydrogen bond acceptor. On older "Type A" silica columns, acidic silanols (Si-OH) bind to these electron-rich regions.[2]

Corrective Protocol:

-

Column Choice: Switch to a "Type B" High-Purity Silica or an End-capped column (e.g., C18 with TMS end-capping) to sterically block silanols [2].

Phase 3: Quantitative Diagnostics

Use this table to interpret your peak shape data precisely.

| Symptom | Asymmetry ( | Likely Root Cause | Verification Experiment |

| Classic Tailing | 1.2 – 2.0 | Secondary Interactions / pH | Lower pH to 2.5; Add 20mM Buffer. |